molecular formula C22H16N6O2 B14631851 1,3-Benzenedicarboxamide, N,N'-bis(1H-benzimidazol-2-yl)- CAS No. 57489-96-0

1,3-Benzenedicarboxamide, N,N'-bis(1H-benzimidazol-2-yl)-

Cat. No.: B14631851
CAS No.: 57489-96-0
M. Wt: 396.4 g/mol
InChI Key: HHAFBJUDWBKTRJ-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their broad spectrum of biological activities and their ability to mimic the properties of DNA bases

Preparation Methods

The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- typically involves the reaction of imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3′-diaminobenzidine . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and m-CPBA for oxidative C-H amination . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- involves binding to DNA grooves and mediating DNA cleavage through peroxide . This interaction with DNA is crucial for its biological activities, including its cytotoxic effects on cancer cells.

Properties

CAS No.

57489-96-0

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

1-N,3-N-bis(1H-benzimidazol-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H16N6O2/c29-19(27-21-23-15-8-1-2-9-16(15)24-21)13-6-5-7-14(12-13)20(30)28-22-25-17-10-3-4-11-18(17)26-22/h1-12H,(H2,23,24,27,29)(H2,25,26,28,30)

InChI Key

HHAFBJUDWBKTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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